molecular formula C18H21N3O3S B300079 N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide

Cat. No.: B300079
M. Wt: 359.4 g/mol
InChI Key: UILKNIUYRYEYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been widely used in scientific research for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other disorders.

Mechanism of Action

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide exerts its pharmacological effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in the accumulation of acetylated histones, leading to changes in gene expression. This compound preferentially inhibits HDAC1, HDAC3, and HDAC6, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, this compound has been shown to enhance the differentiation of neuronal cells and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide in lab experiments is its potent and selective inhibition of HDACs, which allows for the investigation of the role of histone acetylation in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability and function of normal cells. Therefore, careful dosage and administration of this compound are necessary to minimize its adverse effects.

Future Directions

There are several future directions for the research and development of N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore its therapeutic potential in other diseases, such as autoimmune disorders and inflammation. Furthermore, the development of more potent and selective HDAC inhibitors, as well as the identification of biomarkers for patient selection, may improve the efficacy and safety of this compound in clinical settings.
Conclusion:
This compound is a potent HDAC inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its mechanism of action involves the inhibition of HDACs, leading to changes in gene expression and cellular processes. This compound has shown promising results in preclinical studies, but further research is necessary to determine its efficacy and safety in clinical settings.

Synthesis Methods

The synthesis of N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide involves several steps, including the reaction of 4-aminobenzenesulfonyl chloride with 2-methylpiperidine, followed by the reaction with nicotinic acid. The final product is obtained through a series of purification steps, including column chromatography, recrystallization, and drying. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H21N3O3S/c1-14-5-2-3-12-21(14)25(23,24)17-9-7-16(8-10-17)20-18(22)15-6-4-11-19-13-15/h4,6-11,13-14H,2-3,5,12H2,1H3,(H,20,22)

InChI Key

UILKNIUYRYEYHM-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.